molecular formula C5H9N3O B2966666 (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1867669-43-9

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B2966666
CAS No.: 1867669-43-9
M. Wt: 127.147
InChI Key: VOIPOMBZIGUJIZ-SCSAIBSYSA-N
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Description

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chiral compound featuring a triazole ring and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, yielding the triazole ring. Subsequent reduction and functionalization steps lead to the formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, modulating their activity. The triazole ring’s unique electronic properties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
  • (1R)-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
  • (1R)-1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Uniqueness

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a methyl group on the triazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPOMBZIGUJIZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867669-43-9
Record name (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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